molecular formula C15H9F6N5OS B1682358 N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide CAS No. 223499-30-7

N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide

Cat. No. B1682358
M. Wt: 421.3 g/mol
InChI Key: XPRZIORDEVHURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide” is a compound that blocks the store-operated Ca2+ entry (SOCE) that mediates the activation of non-excitable cells . It is a sulfonamide compound with a white to light yellow solid state .


Molecular Structure Analysis

The molecular formula of this compound is C15H9F6N5OS . The structure includes a thiadiazole ring attached to a phenyl ring, which is further attached to a pyrazole ring. The pyrazole ring carries two trifluoromethyl groups .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 421.3 g/mol . It is a white to light yellow solid . The compound’s InChI and SMILES strings, which provide a textual representation of its structure, are also available .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Antimicrobial Activities : Novel derivatives of pyrazole, including similar compounds to N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide, have shown promising antimicrobial properties. This includes efficacy against bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. For instance, certain N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives demonstrated submicromolar activity against MRSA isolates (A. Bąk et al., 2020).
  • Antifungal Properties : Various synthesized pyrazole derivatives, including structures related to the compound of interest, have been tested for their antifungal activity. These compounds have shown effectiveness against fungi such as Candida albicans and Aspergillus niger, suggesting potential applications in controlling fungal infections (Gopal Senthilkumar et al., 2021).

Anticancer Applications

  • Antitumor Agents : Pyrazole derivatives, which structurally resemble N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide, have been explored as antitumor agents. A study reported that certain novel indole derivatives linked to the pyrazole moiety displayed significant antitumor activity against human cancer types such as human colorectal carcinoma, breast adenocarcinoma, liver carcinoma, and lung carcinoma (Ashraf S. Hassan et al., 2021).

Other Applications

  • Plasmodium falciparum Inhibition : Some pyrazole derivatives were tested for their inhibition of Plasmodium falciparum dihydroorotate dehydrogenase, an enzyme essential for the life cycle of the malaria parasite. This indicates potential applications in malaria treatment (Luka Vah et al., 2022).

Safety And Hazards

The compound should be handled with caution during storage and handling processes to avoid direct contact with oxidizing agents, strong acids, and strong bases to prevent chemical reactions or accidents . More specific safety and hazard information is not clearly mentioned in the available resources.

properties

IUPAC Name

N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F6N5OS/c1-7-12(28-25-23-7)13(27)22-8-2-4-9(5-3-8)26-11(15(19,20)21)6-10(24-26)14(16,17)18/h2-6H,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRZIORDEVHURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F6N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274370
Record name CRAC Channel Inhibitor, BTP2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide

CAS RN

223499-30-7
Record name CRAC Channel Inhibitor, BTP2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-4'-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-1,2,3-thiadiazole-5-carboxanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.